molecular formula C14H9F4NO4S B2737304 2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic Acid CAS No. 656813-79-5

2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic Acid

Cat. No.: B2737304
CAS No.: 656813-79-5
M. Wt: 363.28
InChI Key: ABNXSWIGCAMFKY-UHFFFAOYSA-N
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Description

2-Fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid is a fluorinated benzoic acid derivative featuring a sulfamoyl group linked to a 3-(trifluoromethyl)phenyl substituent. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical or agrochemical applications. The fluorine atom at the 2-position and the trifluoromethyl group enhance lipophilicity and metabolic stability, while the sulfamoyl moiety may facilitate interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO4S/c15-12-5-4-10(7-11(12)13(20)21)24(22,23)19-9-3-1-2-8(6-9)14(16,17)18/h1-7,19H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNXSWIGCAMFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common route includes:

    Nitration and Reduction: Starting with a suitable benzoic acid derivative, nitration introduces a nitro group, which is subsequently reduced to an amine.

    Sulfonation: The amine group is then sulfonated using chlorosulfonic acid to form a sulfonamide.

    Fluorination: Introduction of the fluoro group can be achieved through electrophilic fluorination using reagents like Selectfluor.

    Trifluoromethylation: The trifluoromethyl group is introduced via a reaction with trifluoromethyl iodide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Substitution Reactions

The compound participates in nucleophilic aromatic substitution (NAS) and sulfonamide-group modifications:

Aromatic Fluorine Substitution

The electron-withdrawing trifluoromethyl and sulfamoyl groups activate the aromatic ring toward NAS. The fluorine at position 2 can be displaced under basic conditions:

  • Reagents : KOtBu, NaH, or DBU in polar aprotic solvents (e.g., DMF, THF) .

  • Products : Substituted derivatives with alkoxy, amino, or thiol groups at position 2.

Sulfonamide Functionalization

The sulfamoyl group undergoes alkylation or acylation:

  • Reagents : Alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) in the presence of bases like Na₂CO₃ .

  • Products : N-alkylated or N-acylated sulfonamides.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable structural diversification:

Reaction Type Reagents/Conditions Products
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivatives via boronic acids
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CAromatic amines at sulfonamide nitrogen

These reactions exploit the sulfonamide’s nitrogen or the aromatic ring’s halogen substituents .

Acid-Base Reactions

The benzoic acid moiety undergoes standard carboxylate chemistry:

  • Deprotonation : NaOH or KOH in aqueous ethanol yields the corresponding carboxylate salt.

  • Esterification : H₂SO₄-catalyzed reaction with alcohols (e.g., MeOH) produces methyl esters .

Benzoic Acid Reduction

  • Reagents : LiAlH₄ or BH₃·THF reduces the carboxylic acid to a benzyl alcohol .

  • Challenges : The electron-deficient aromatic ring may require protecting-group strategies.

Sulfonamide Oxidation

  • Reagents : mCPBA or H₂O₂/CH₃COOH oxidizes the sulfonamide to sulfonic acid derivatives.

Comparative Reactivity Table

The table below contrasts reaction outcomes with structurally similar compounds:

Compound Reaction Reactivity Notes
2-Fluoro-5-sulfamoylbenzoic acidSuzuki CouplingLower yields due to absence of trifluoromethyl activation
3-(Trifluoromethyl)phenylsulfonamideNAS at SulfonamideFaster kinetics compared to the target compound (no competing benzoic acid effects)

Key Research Findings

  • Synthetic Utility : The trifluoromethyl group enhances electrophilic substitution rates by 30–50% compared to non-fluorinated analogs .

  • Biological Relevance : Derivatives synthesized via Buchwald-Hartwig coupling show 2–5x improved enzyme inhibition (e.g., COX-2 IC₅₀ = 12 nM) .

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid acts as a building block for developing new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as nucleophilic aromatic substitutions and coupling reactions, makes it valuable for synthesizing complex organic molecules.

Biology

The compound is being investigated for its potential as an enzyme inhibitor. The sulfonamide group can mimic natural substrates, allowing it to interact with enzymes involved in critical biological pathways. Preliminary studies suggest that it may inhibit key kinases associated with cancer progression.

Medicine

Research into the medicinal properties of this compound has highlighted its potential anti-inflammatory and anticancer effects. Its mechanism of action involves:

  • Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds at enzyme active sites.
  • Lipophilicity : Enhanced ability to penetrate cell membranes may improve efficacy against cancer cells.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and advanced materials. Its unique properties allow for the development of high-performance polymers and coatings.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study focused on sulfonamide derivatives similar to this compound found significant inhibition against epidermal growth factor receptor (EGFR) and BRAF kinases, with IC50 values in the low nanomolar range. This suggests that 2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid could exhibit comparable potency against these targets.
  • Antitumor Activity :
    • In vitro tests on related compounds demonstrated antiproliferative effects against various cancer cell lines. Modifications in the sulfamoyl group were shown to enhance biological activity, indicating that this compound may also possess significant anticancer properties.

Mechanism of Action

The mechanism of action of 2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Variants

2,4-Dichloro-5-[[3-(Trifluoromethyl)Phenyl]Sulfamoyl]Benzoic Acid (CAS 21525-24-6)
  • Structural Difference : Replaces the 2-fluoro and 4-hydrogen with chlorine atoms.
  • Impact: Chlorine’s larger atomic radius and stronger electron-withdrawing effect increase steric hindrance and may alter binding affinity compared to the fluorine-substituted analog.
  • Applications : Likely explored for pesticidal or herbicidal activity due to sulfamoyl-triazine analogs (e.g., sulfonylureas in ).
2-Chloro-5-[(Prop-2-En-1-Yl)[3-(Trifluoromethyl)Phenyl]Sulfamoyl]Benzoic Acid (CAS 723332-75-0)
  • Structural Difference : Incorporates a propenyl group on the sulfamoyl nitrogen and a chlorine at the 2-position.
  • This compound was discontinued by suppliers, suggesting synthetic challenges or instability .

Sulfamoyl Group Modifications

2-Fluoro-5-[(3-Methylphenyl)Sulfamoyl]Benzoic Acid (CAS 1030686-17-9)
  • Structural Difference : Replaces the trifluoromethyl group with a methyl substituent.
  • Impact : Reduced electron-withdrawing effects and lipophilicity compared to the trifluoromethyl analog. Molecular weight decreases from ~353.3 (calculated for the target compound) to 309.32 .
  • Applications : Methyl groups are common in prodrugs or less potent analogs due to lower metabolic resistance.
3-Fluoro-5-Sulfamoylbenzoic Acid (ZINC21959041)
  • Structural Difference : Fluorine at the 3-position and sulfamoyl at the 5-position.
  • Impact : Altered electronic distribution may affect binding to targets like carbonic anhydrases or kinases. This compound is commercially available but lacks detailed activity data .

Carboxylic Acid Position and Backbone Variations

3-Fluoro-5-(Trifluoromethyl)Phenylacetic Acid
  • Structural Difference : Replaces the benzoic acid backbone with phenylacetic acid.
  • However, the trifluoromethyl group retains strong electron-withdrawing effects .
Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl, Ethametsulfuron Methyl)
  • Structural Difference : Feature triazine rings and methyl ester groups instead of benzoic acid.
  • Impact : These compounds inhibit acetolactate synthase in plants, a target absent in mammals. The sulfamoyl linkage in the target compound may allow cross-reactivity with mammalian enzymes, necessitating selectivity studies .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
2-Fluoro-5-[[3-(CF₃)Ph]Sulfamoyl]Benzoic Acid Not Provided C₁₄H₁₀F₄NO₄S ~353.3 (calc.) 2-F, 5-SO₂NH-(3-CF₃Ph)
2,4-Dichloro-5-[[3-(CF₃)Ph]Sulfamoyl]Benzoic Acid 21525-24-6 C₁₄H₉Cl₂F₃NO₄S 418.2 2,4-Cl, 5-SO₂NH-(3-CF₃Ph)
2-Fluoro-5-[(3-MePh)Sulfamoyl]Benzoic Acid 1030686-17-9 C₁₄H₁₂FNO₄S 309.3 2-F, 5-SO₂NH-(3-MePh)
Triflusulfuron Methyl 79557-80-9 C₁₅H₁₅F₃N₆O₆S 492.4 Triazine, methyl ester, SO₂NH linkage

Biological Activity

2-Fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid is a synthetic organic compound notable for its unique chemical structure, which includes a benzoic acid core with a fluoro group and a sulfamoyl group linked to a trifluoromethylphenyl moiety. This compound has garnered attention in various fields including medicinal chemistry, biochemistry, and agrochemicals due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of 2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid is C_{14}H_9F_4N_0_4S with a molecular weight of approximately 351.28 g/mol. The presence of the fluoro and trifluoromethyl groups enhances its lipophilicity, facilitating better membrane permeability and interaction with biological targets.

The biological activity of this compound is largely attributed to its sulfonamide group, which can mimic natural substrates and interact with various enzymes. The mechanism involves:

  • Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds at the active sites of enzymes, potentially inhibiting their activity.
  • Lipophilicity : The trifluoromethyl group increases the compound's hydrophobic character, enhancing its ability to penetrate cellular membranes and reach intracellular targets.

Anti-inflammatory Effects

The compound has been explored for its potential anti-inflammatory properties due to its ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). This inhibition could lead to reduced production of pro-inflammatory mediators.

Antimicrobial Activity

While specific studies on this compound's antimicrobial activity are sparse, related compounds containing trifluoromethyl groups have been reported to exhibit potent antibacterial effects against Gram-positive bacteria. Such findings suggest that 2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid may possess similar properties .

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study investigating the inhibitory effects of sulfonamide derivatives on various kinases found that compounds with structural similarities to 2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid exhibited potent inhibition against targets like EGFR and BRAF, with IC50 values ranging from single-digit nanomolar levels to micromolar levels .
  • Antitumor Activity : In vitro tests on related compounds showed significant antiproliferative effects against several cancer cell lines, indicating that modifications in the sulfamoyl group can enhance biological activity .

Comparative Analysis

To understand the uniqueness of 2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid compared to similar compounds, a comparative table is provided below:

Compound NameStructureBiological ActivityIC50 Values
2-Fluoro-5-sulfamoylbenzoic AcidLacks trifluoromethyl groupModerate enzyme inhibitionNot specified
3-(Trifluoromethyl)phenylsulfonamideNo benzoic acid moietyLimited solubility, varied activityNot specified
5-Fluoro-2-methylbenzoic AcidMethyl instead of sulfamoylAltered chemical propertiesNot specified
2-Fluoro-5-[[3-(Trifluoromethyl)phenyl]sulfamoyl]benzoic AcidContains both fluoro and trifluoromethyl groupsPotentially high efficacy against cancer cellsPending further study

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid, and how can purity be validated?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with sulfonylation of benzoic acid derivatives followed by fluorination. For purity validation, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) to detect trace impurities. Structural confirmation requires nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) to verify functional groups like sulfonamide (-SO₂NH-) and carboxylic acid (-COOH) .

Q. How can computational tools predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking software such as AutoDock Vina can model interactions with protein targets. Prepare the ligand (compound) and receptor (target protein) using tools like PyMOL for structure optimization. Docking simulations should account for flexible residues in the binding pocket. Validate predictions with experimental assays (e.g., surface plasmon resonance) to correlate computational and empirical binding energies .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting fluorinated and sulfonated compounds. Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. For tissue samples, solid-phase extraction (SPE) or protein precipitation ensures efficient analyte recovery .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, sulfonamide substitution) influence the compound’s pharmacokinetic properties?

  • Methodological Answer : Perform comparative molecular dynamics simulations (e.g., using NAMD) to assess how fluorination alters lipophilicity and membrane permeability. Replace the trifluoromethyl group with chlorinated or hydrogenated analogs and measure solubility via shake-flask assays. Pharmacokinetic parameters (e.g., half-life, clearance) can be modeled in vitro using hepatic microsomes or Caco-2 cell monolayers .

Q. What strategies resolve discrepancies in activity data across different assay systems (e.g., cell-free vs. cellular)?

  • Methodological Answer : Cross-validate results using orthogonal assays. For example, if cell-free enzyme inhibition data conflict with cellular viability assays, probe off-target effects via kinome-wide profiling or transcriptomics. Adjust assay conditions (e.g., ATP concentrations, pH) to mimic physiological environments. Statistical tools like Bland-Altman plots can quantify systematic biases .

Q. How does the sulfamoyl group contribute to target selectivity in enzyme inhibition studies?

  • Methodological Answer : Use alanine-scanning mutagenesis on the target enzyme to identify residues critical for sulfamoyl binding. Compare inhibition constants (Ki) of the parent compound with analogs lacking the sulfamoyl group. Molecular dynamics simulations (NAMD) can visualize hydrogen-bonding networks and hydrophobic interactions between the sulfamoyl moiety and active-site residues .

Q. What are the challenges in characterizing metabolic pathways of polyfluorinated benzoic acid derivatives?

  • Methodological Answer : Fluorinated metabolites often resist traditional enzymatic degradation, requiring advanced techniques like ¹⁹F-NMR for tracking. Use hepatocyte incubation studies with CYP450 inhibitors (e.g., ketoconazole) to identify phase I metabolism pathways. For phase II conjugates (e.g., glucuronides), employ β-glucuronidase hydrolysis followed by LC-MS/MS analysis .

Notes

  • For synthesis, ensure compliance with safety protocols for fluorinated intermediates (e.g., use fume hoods, avoid direct skin contact) .
  • Advanced questions emphasize mechanistic insights and data validation, aligning with NIH/EMA guidelines for preclinical studies.

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